N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
Early Innovations (1950s–1980s)
Initial efforts focused on simple sulfonamide-heterocycle hybrids, such as thiazole-sulfonamides, which demonstrated diuretic and carbonic anhydrase inhibitory effects. The introduction of quinoxaline derivatives in the 1970s marked a shift toward targeting nucleic acid synthesis, leveraging the scaffold’s ability to intercalate DNA.
Modern Advancements (1990s–Present)
Contemporary strategies emphasize pharmacophore hybridization and bioisosteric replacement to enhance potency and selectivity. For example:
- The incorporation of 1,3,4-thiadiazole units into sulfonamide frameworks, as seen in compound 4i (5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives), improved anticancer activity by inducing apoptosis via Bax/Bcl-2 pathway modulation.
- Tetrahydroquinoxaline sulfonamides, such as I-5–I-26 , were developed to exploit their dual inhibition of tyrosine kinases and topoisomerases, achieving nanomolar potency against solid tumors.
Table 2: Evolution of Structural Modifications in Sulfonamide Derivatives
The target compound exemplifies the culmination of these strategies, combining a quinoxaline core for DNA interaction, a benzothiadiazole sulfonamide for enzymatic inhibition, and a 4-chlorobenzyl group for enhanced cellular uptake. Synthetic methodologies have also advanced, with recent protocols employing nucleophilic substitution and palladium-catalyzed couplings to assemble complex architectures efficiently. For instance, the synthesis of tetrahydroquinoxaline sulfonamides involves cyclization with diethyl oxalate followed by selective sulfonylation, achieving yields exceeding 80%.
Properties
Molecular Formula |
C21H15ClN6O2S2 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
N-[3-[(4-chlorophenyl)methylamino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C21H15ClN6O2S2/c22-14-10-8-13(9-11-14)12-23-20-21(25-16-5-2-1-4-15(16)24-20)28-32(29,30)18-7-3-6-17-19(18)27-31-26-17/h1-11H,12H2,(H,23,24)(H,25,28) |
InChI Key |
FGXDUPDOCDQNRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which is achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The resulting quinoxaline derivative is then subjected to further reactions to introduce the 4-chlorobenzylamino group and the benzo[c][1,2,5]thiadiazole-4-sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (–SO₂NH–) group participates in acid/base-mediated reactions and nucleophilic substitutions:
For instance, under acidic hydrolysis, the sulfonamide bond cleaves to yield benzo[c] thiadiazole-4-sulfonic acid and a free amine-quinoxaline intermediate . Acylation with acetyl chloride selectively modifies the sulfonamide nitrogen, enhancing lipophilicity for pharmacokinetic studies.
Quinoxaline-Amine Reactivity
The secondary amine (–NH–) bridging the quinoxaline and 4-chlorobenzyl groups undergoes selective modifications:
The amine’s nucleophilicity facilitates condensations with carbonyl compounds. For example, reacting with 4-nitrobenzaldehyde forms a Schiff base (confirmed by IR νC=N at 1620 cm⁻¹) . Mannich reactions introduce tertiary amines, improving water solubility .
4-Chlorobenzyl Substitution
The 4-chlorophenyl group participates in aromatic substitution and coupling reactions:
Under basic conditions, the chlorine undergoes nucleophilic displacement with amines (e.g., morpholine) to yield secondary amines . Palladium-catalyzed couplings enable aryl-aryl bond formation, expanding structural diversity .
Benzo[c] thiadiazole Core Interactions
The electron-deficient thiadiazole ring engages in π-stacking and electrophilic substitutions:
Nitration introduces nitro groups, enhancing redox activity for electrochemical sensing applications. The sulfur and nitrogen atoms coordinate transition metals, enabling catalytic or material science uses .
Biological Activity-Driven Reactions
The compound’s bioactivity profile informs targeted derivatization:
Methylation of the sulfonamide (to –SO₂NMe₂) reduces plasma protein binding, increasing bioavailability . Fluorinated analogs show improved membrane permeability and anticancer potency .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving quinoxaline derivatives and benzo[c][1,2,5]thiadiazole moieties. The presence of the sulfonamide group enhances its solubility and biological activity. The synthetic pathway typically involves:
- Formation of the quinoxaline backbone : This is achieved through cyclization reactions that introduce the necessary nitrogen atoms.
- Introduction of the benzo[c][1,2,5]thiadiazole moiety : This step involves coupling reactions that link the two structural components.
- Sulfonamide functionalization : The final step incorporates the sulfonamide group, which is crucial for the compound's biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : It is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been reported to target the Akt/mTOR signaling pathway, leading to reduced viability in cancer cells such as Caco-2 and A549 .
- Case Studies : In vitro studies demonstrated that this compound significantly decreased cell viability in colorectal cancer models (Caco-2 cells), showing a reduction of up to 39.8% compared to untreated controls . Additionally, compounds with structural similarities exhibited enhanced anticancer activity against lung cancer cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Broad-Spectrum Efficacy : Research indicates that derivatives of thiadiazole and quinoxaline can effectively combat drug-resistant strains of bacteria and fungi. For example, compounds structurally related to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Mechanism of Action
The mechanism of action of N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of microorganisms and cancer cells . By binding to these targets, the compound disrupts essential biological processes, leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Derivatives
The compound shares structural homology with other benzo[c][1,2,5]thiadiazole-4-sulfonamide derivatives, differing primarily in substituents on the quinoxaline or piperazine rings. Below is a comparative analysis of key analogs:
Structure-Activity Relationship (SAR)
- Quinoxaline Substituents: The 4-chlorobenzyl group in the target compound enhances hydrophobic interactions with receptor pockets, contributing to higher binding affinity compared to methylbenzenesulfonamide (BD208927) or ethoxypropylamino (ECHEMI compound) variants .
- Sulfonamide Linker : The benzo[c][1,2,5]thiadiazole-4-sulfonamide core is essential for maintaining activity across analogs; modifications here often lead to loss of potency .
- Piperazine/Pyridine Modifications : Piperazine derivatives (e.g., Compound 9) show superior selectivity for M1 mAChRs, while pyridine-containing analogs (e.g., CymitQuimica compound) face stability issues, limiting their utility .
Pharmacological and Functional Comparisons
- Receptor Selectivity: Compound 9 exhibits nanomolar potency for M1 mAChRs (IC₅₀: 32 nM) with >300-fold selectivity over M4, whereas the target compound’s selectivity profile remains under investigation .
- Solubility and Bioavailability: BD208927’s methylbenzenesulfonamide group improves aqueous solubility, whereas the ethoxypropylamino substituent in ECHEMI’s compound may enhance membrane permeability .
Research Findings and Challenges
Biological Activity
N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes the formation of the thiadiazole ring and subsequent functionalization with quinoxaline and sulfonamide groups.
Anticancer Activity
Recent studies indicate that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the antiproliferative activity. A structure-activity relationship (SAR) analysis revealed that compounds with a thiazole ring and specific substitutions at the phenyl ring positions demonstrate potent activity against cancer cells .
| Compound | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Breast Cancer |
| Compound B | 1.98 ± 1.22 | Lung Cancer |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research has demonstrated that thiadiazole derivatives possess broad-spectrum activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been evaluated using standard models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Compounds similar to this compound have shown significant activity at doses as low as 30 mg/kg, indicating a strong potential for treating epilepsy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication in cancerous cells.
- Oxidative Stress Induction : Certain derivatives induce oxidative stress in microbial cells, leading to cell death.
Case Studies
A notable study evaluated a series of thiadiazole derivatives for their anticancer activity against breast and lung cancer cell lines. The study concluded that modifications on the thiadiazole scaffold significantly influenced the cytotoxicity profiles, emphasizing the importance of SAR in drug design .
Another investigation focused on the antimicrobial efficacy of a related compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, showcasing its potential as an alternative therapeutic agent .
Q & A
Basic Questions
Q. What are the established synthetic routes for N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide?
- Methodology :
- Cyclization : React quinoxaline precursors with 4-chlorobenzylamine under reflux conditions using sodium hydroxide or sulfuric acid as catalysts. For example, cyclization of thiosemicarbazide derivatives with POCl₃ at 90°C yields thiadiazole intermediates .
- Sulfonamide Formation : Couple the quinoxaline-thiadiazole intermediate with benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride in DMF or ethanol, using triethylamine as a base. Purify via recrystallization (e.g., DMSO/water mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), sulfonamide NH (δ ~10–12 ppm), and benzyl/amine protons (δ 3.5–5.0 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and sulfonamide (C-SO₂, δ ~125–135 ppm) groups .
Advanced Questions
Q. How do structural modifications (e.g., substituent variation) influence antitumor activity?
- Structure-Activity Relationship (SAR) :
- Sulfonamide Position : Analogues with sulfonamide at the 4-position of the benzo-thiadiazole ring show enhanced antitumor activity compared to other positions .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl or quinoxaline moieties improve cytotoxicity by enhancing DNA intercalation or kinase inhibition .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antitumor vs. antimicrobial)?
- Data Discrepancy Analysis :
- Assay Conditions : Compare cell lines (e.g., HCT-116 vs. MCF-7) and concentrations (µM vs. nM ranges). For antimicrobial studies, validate using standardized CLSI protocols .
- Mechanistic Studies : Perform transcriptomics or proteomics to identify primary targets (e.g., topoisomerase II inhibition for antitumor vs. membrane disruption for antimicrobial activity) .
Q. What computational strategies aid in optimizing this compound’s pharmacokinetic profile?
- In Silico Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
